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molecular formula C10H9NO3 B8349460 6-Acetyl-1,3-dihydro-5-hydroxy-2H-indol-2-one

6-Acetyl-1,3-dihydro-5-hydroxy-2H-indol-2-one

Cat. No. B8349460
M. Wt: 191.18 g/mol
InChI Key: CHFCDVGRFVFGAJ-UHFFFAOYSA-N
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Patent
US05750542

Procedure details

The procedure described in Example 33d was followed with the oxime acetate obtained in step c (2.75 g, 10.97 mmol) and pyridine (8.9 mL, 109.7 mmol) in DMF (110 m). After concentration in vacuo, the residue was purified by silica gel flash chromatography (2% MeOH--CH2Cl,) to give the title compound (0.245 g, 12%) as a pastel yellow solid.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][C:9](=[O:13])[NH:10]2)=[CH:6][C:5]=1[OH:14])(=O)[CH3:2].[N:15]1C=CC=CC=1>CN(C=O)C>[CH3:2][C:1]1[C:4]2[CH:12]=[C:11]3[NH:10][C:9](=[O:13])[CH2:8][C:7]3=[CH:6][C:5]=2[O:14][N:15]=1

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C2CC(NC2=C1)=O)O
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography (2% MeOH--CH2Cl,)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC2=C1C=C1C(=C2)CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.245 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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